molecular formula C19H14Cl3F3N2OS B2834280 4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-30-7

4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2834280
CAS No.: 318959-30-7
M. Wt: 481.74
InChI Key: OZQMXHZWPNWTNW-UHFFFAOYSA-N
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Description

The compound 4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative featuring a trifluoromethyl group at position 3, a methyl group at position 1, and two distinct halogenated aromatic substituents. Pyrazole derivatives are widely studied for their antimicrobial, antifungal, and anti-inflammatory properties, with halogenation and sulfanyl groups often enhancing metabolic stability and target binding .

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanylmethyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3F3N2OS/c1-27-18(28-16-7-6-12(20)8-15(16)22)13(17(26-27)19(23,24)25)10-29-9-11-4-2-3-5-14(11)21/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQMXHZWPNWTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CSCC2=CC=CC=C2Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole derivatives, focusing on substituent effects, structural conformations, and reported bioactivities.

Structural Analogues and Substituent Effects

Compound Name/Identifier Key Substituents Structural Features Biological Activity Reference
Target Compound - 2-Chlorophenylmethyl sulfanyl
- 2,4-Dichlorophenoxy
- Trifluoromethyl
- Planar pyrazole core with perpendicular aromatic groups
- Halogenated substituents enhance lipophilicity
Not explicitly reported (structural analogues suggest antimicrobial potential) N/A
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole - 4-Chlorophenyl
- 4-Methoxyphenyl
- Trifluoromethyl
- Methoxy group increases solubility
- Trifluoromethyl improves metabolic stability
ADME analysis suggests drug-like properties
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8) - 2,4-Dichlorophenyl sulfanyl
- Phenyl group at position 3
- Similar sulfanyl-methyl linkage
- Chlorine atoms enhance halogen bonding
Used in agrochemical research (exact activity unspecified)
Compound 4 (from ) - 4-Chlorophenyl
- 4-Fluorophenyl triazolyl
- Thiazole ring
- Isostructural with halogen variations
- Planar conformation with minor deviations
Antimicrobial activity reported
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime - 3-Chlorophenyl sulfanyl
- Trifluoromethyl
- Oxime ester
- Sulfanyl group facilitates π-π stacking
- Oxime ester may influence reactivity
Structural studies emphasize intermolecular interactions

Key Findings from Comparative Analysis

Halogenation Effects: Chlorine substituents (e.g., 2-chlorophenyl, 2,4-dichlorophenoxy) improve lipophilicity and intermolecular halogen bonding, critical for target binding in antimicrobial applications . Fluorine substituents (e.g., in ’s triazolyl groups) enhance metabolic stability and electron-withdrawing effects, altering electronic distribution in the pyrazole core .

Sulfanyl and Sulfanyl-Methyl Linkages :

  • Sulfanyl groups (e.g., in the target compound and CAS 318248-41-8) promote sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces) with biological targets .
  • The sulfanyl-methyl bridge in the target compound may increase conformational flexibility compared to rigid triazole-linked analogues () .

Trifluoromethyl Group :

  • The trifluoromethyl group at position 3 is a common feature in bioactive pyrazoles, contributing to enhanced stability and resistance to oxidative metabolism .

Crystal Packing and Isostructurality :

  • Isostructural compounds (e.g., ’s chloro/bromo derivatives) exhibit nearly identical packing motifs, with halogen size (Cl vs. Br) minimally affecting overall conformation but influencing intermolecular distances .

Biological Activity Trends: Compounds with 4-chlorophenyl or 2,4-dichlorophenoxy groups (e.g., target compound, CAS 318248-41-8) show promise in antimicrobial contexts, though specific data for the target compound remains unreported . Methoxy-substituted derivatives (e.g., ’s compound) prioritize solubility over potency, suggesting substituent choice depends on application .

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